1H-Purine, 8-(2,4-dimethoxyphenyl)-
Description
1H-Purine, 8-(2,4-dimethoxyphenyl)- is a purine derivative characterized by a 2,4-dimethoxyphenyl substituent at the 8th position of the purine core. The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents at the ortho and para positions of the aromatic ring, which may influence solubility, steric bulk, and intermolecular interactions.
Properties
CAS No. |
77456-43-0 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
8-(2,4-dimethoxyphenyl)-7H-purine |
InChI |
InChI=1S/C13H12N4O2/c1-18-8-3-4-9(11(5-8)19-2)12-16-10-6-14-7-15-13(10)17-12/h3-7H,1-2H3,(H,14,15,16,17) |
InChI Key |
XOZCJKUFAQFZGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
However, steric hindrance at the ortho position may reduce binding affinity in certain targets. Fluorophenyl-substituted purines (e.g., pyrido[1,2-e]purine derivatives) exhibit increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Biological Activity Trends :
- Purine-piperazine hybrids (e.g., compound 2h in ) demonstrate receptor-targeting capabilities, suggesting that nitrogen-rich substituents (e.g., piperazinyl groups) enhance interaction with biomacromolecules .
- Triazole derivatives with 2,4-dimethoxyphenyl groups () show predicted low acute toxicity in computational models, implying that the dimethoxyphenyl motif may be favorable for drug safety .
Synthetic Accessibility :
- The synthesis of 2,4-dimethoxyphenyl-containing compounds (e.g., imidazo[1,2-a]pyridine in ) often achieves moderate to high yields (48–65%), with purity confirmed via NMR and HRMS . This suggests feasible routes for synthesizing the target compound.
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